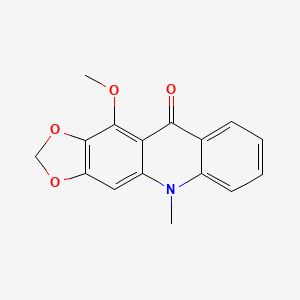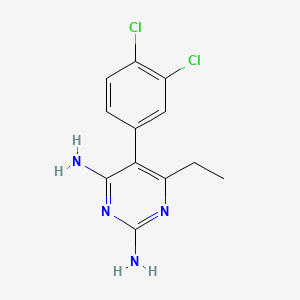
エボキサンチン
概要
説明
エボキサンチンは、分子式C16H13NO4 を持つアルカロイド化合物です。これは、Pleiocarpa pycnanthaやOphiorrhiza renieriなどの特定の植物種に存在することで知られています。 エボキサンチンは、その顕著な抗マラリア特性と抗癌特性により注目を集めています .
科学的研究の応用
Evoxanthine has a wide range of scientific research applications, including:
Chemistry: Evoxanthine is used as a reference compound in the study of alkaloid chemistry and the development of new synthetic methodologies.
Biology: Its antimalarial properties make it a valuable compound in the study of malaria and the development of new antimalarial drugs.
Medicine: Evoxanthine’s anticancer activities have led to its investigation as a potential therapeutic agent for various types of cancer
Industry: Evoxanthine is used in the pharmaceutical industry for the development of new drugs and in the agricultural industry for its potential use as a natural pesticide.
作用機序
エボキサンチンは、様々な分子標的と経路を通じてその効果を発揮します。その抗マラリア活性は、マラリアの原因となる寄生虫であるPlasmodium falciparumの増殖を阻害する能力によるものです。 この化合物は寄生虫の代謝プロセスを阻害し、寄生虫の死につながります .
抗癌活性に関しては、エボキサンチンは、アポトーシス(プログラムされた細胞死)を誘導し、細胞分裂を阻害することによって、癌細胞の増殖を抑制します。 これは、細胞の増殖と生存に関与する複数の経路を標的にし、感受性のある癌細胞株と薬剤耐性のある癌細胞株の両方に効果的です .
6. 類似の化合物との比較
エボキサンチンは、次のようないくつかの他のアクリドンアルカロイドと構造的に類似しています。
- キサンテボジン
- メリコピジン
- コクサギン
独自性: エボキサンチンをこれらの類似の化合物から際立たせているのは、抗マラリア活性と抗癌活性の独特な組み合わせです。 他のアクリドンアルカロイドがこれらの特性のいずれかを示す場合がありますが、エボキサンチンの二重の活性は、科学研究と潜在的な治療的用途において特に価値のある化合物となっています .
生化学分析
Cellular Effects
Evoxanthine has been found to exhibit cytotoxic effects on cancer cells. It decreases the proliferation of nine sensitive and drug-resistant cancer cell lines
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
合成経路と反応条件: エボキサンチンは、適切な前駆体を用いた様々な化学反応によって合成することができます。一般的な方法の1つは、エボキサンチンに特徴的なアクリドン構造を形成するために、制御された条件下で特定の中間体を環化させる方法です。正確な合成経路は、目的とする収量と純度によって異なる場合があります。
工業生産方法: エボキサンチンの工業生産は、通常、Pleiocarpa pycnanthaの樹皮などの天然源から化合物を抽出することによって行われます。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれており、純粋な形のエボキサンチンが得られます .
化学反応の分析
反応の種類: エボキサンチンは、次のようないくつかのタイプの化学反応を起こします。
酸化: エボキサンチンは、使用される酸化剤に応じて、様々な誘導体へと酸化することができます。
還元: 還元反応は、エボキサンチンに存在する官能基を変換することができ、異なる生成物へと導きます。
置換: エボキサンチンは、特定の原子または基が他の原子または基に置換される置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: 置換反応には、特定の条件下でハロゲンや求核剤などの試薬が関与する可能性があります。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱酸素化された化合物が生成される可能性があります。
4. 科学研究への応用
エボキサンチンは、次のような幅広い科学研究への応用があります。
化学: エボキサンチンは、アルカロイド化学の研究や、新しい合成方法の開発において、基準化合物として使用されています。
生物学: その抗マラリア特性は、マラリアの研究や、新しい抗マラリア薬の開発において、貴重な化合物となっています。
医学: エボキサンチンの抗癌活性は、様々な種類の癌に対する潜在的な治療薬としての研究につながっています
産業: エボキサンチンは、製薬業界では新薬の開発に、農業業界では自然農薬としての潜在的な用途のために使用されています。
類似化合物との比較
Evoxanthine is structurally similar to other acridone alkaloids, such as:
- Xanthevodine
- Melicopidine
- Kokusaginine
Uniqueness: What sets Evoxanthine apart from these similar compounds is its unique combination of antimalarial and anticancer activities. While other acridone alkaloids may exhibit one of these properties, Evoxanthine’s dual activity makes it a particularly valuable compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
11-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-17-10-6-4-3-5-9(10)14(18)13-11(17)7-12-15(16(13)19-2)21-8-20-12/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBVHYNIDQSMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C4=C(C=C31)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324839 | |
| Record name | EVOXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-82-7 | |
| Record name | 11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EVOXANTHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | EVOXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)










